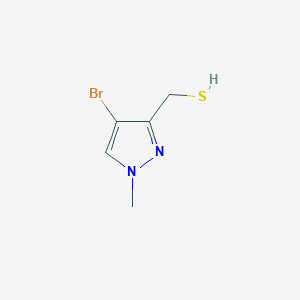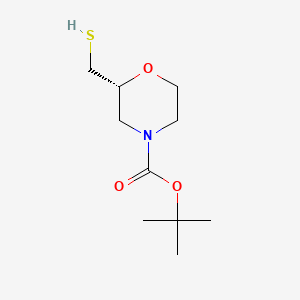![molecular formula C10H12ClF3N2 B13498110 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a nucleophilic substitution reaction.
Cyclobutan-1-amine Formation: The cyclobutan-1-amine moiety is prepared separately through a cyclization reaction.
Coupling Reaction: The pyridine and cyclobutan-1-amine intermediates are coupled using a suitable coupling reagent under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclobutan-1-amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
- 6-(Trifluoromethyl)-3-pyridinamine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutan-1-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.
属性
分子式 |
C10H12ClF3N2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC 名称 |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)8-3-2-7(6-15-8)9(14)4-1-5-9;/h2-3,6H,1,4-5,14H2;1H |
InChI 键 |
HXQGEQKBHRVCHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CN=C(C=C2)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)


![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)

![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)

![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)


